(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic molecule characterized by its chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with 4-chloro-2-methylaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Hydroxy Group Addition: The hydroxy group at the 7-position can be introduced through selective hydroxylation using reagents like hydrogen peroxide (H₂O₂) or a hydroxylating agent.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine or ammonia under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketone or quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-bromophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
Uniqueness
Compared to these similar compounds, (2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, potentially offering enhanced or distinct properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)imino-7-hydroxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-9-6-11(18)3-5-14(9)20-17-13(16(19)22)7-10-2-4-12(21)8-15(10)23-17/h2-8,21H,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNPCPJDNXCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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